6-[(3-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[(3-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-12-4-2-7-15(8-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-3-6-14(19)9-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNUKDUWDFJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(3-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a hydrazine derivative, followed by cyclization with an ortho ester to form the triazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Therapeutic Applications
Cancer Research
The compound has been identified as having potential anti-cancer properties. It targets specific kinases involved in tumor growth and proliferation. The mechanism of action involves acting as a receptor ligand, which can modulate signaling pathways critical for cancer cell survival and growth. This makes it a candidate for further development in cancer therapeutics .
Respiratory Disorders
Research indicates that this compound may also play a role in treating respiratory tract disorders. By modulating inflammatory responses or acting on specific receptors in the respiratory system, it could help alleviate symptoms associated with conditions like asthma or chronic obstructive pulmonary disease (COPD) .
Endocrine Disorders
The compound's interaction with various hormonal pathways suggests potential applications in treating endocrine disorders. By influencing receptor activity linked to hormone regulation, it may help manage conditions such as diabetes or thyroid dysfunctions .
Synthesis and Chemical Properties
The synthesis of 6-[(3-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions that incorporate various chemical transformations to achieve the final structure. The molecular formula for this compound is C21H16FN7O2 .
Case Study 1: Anti-Cancer Activity
In a recent study, the compound was evaluated for its anti-cancer activity against several cancer cell lines. Results indicated that it inhibited cell proliferation significantly compared to control groups, highlighting its potential as an anti-cancer agent.
Case Study 2: Inflammatory Response Modulation
Another study focused on its effects on inflammatory markers in a model of respiratory distress. The compound demonstrated a reduction in inflammatory cytokines, suggesting its utility in managing respiratory conditions.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cancer | Kinase inhibition | Reduces tumor growth |
| Respiratory Disorders | Anti-inflammatory effects | Alleviates symptoms of asthma/COPD |
| Endocrine Disorders | Hormonal pathway modulation | Manages diabetes and thyroid dysfunctions |
Mechanism of Action
The mechanism of action of 6-[(3-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, which is crucial for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in medicinal chemistry for developing kinase inhibitors.
Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties. The uniqueness of 6-[(3-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
The compound 6-[(3-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one , also referred to by its ChemDiv identifier F830-0183, is a member of the triazolopyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure features a triazole ring fused to a pyrimidine ring, with various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16FN7O2 |
| IUPAC Name | This compound |
| ChemDiv ID | F830-0183 |
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazolopyrimidine derivatives against various viruses. A notable study demonstrated that related compounds exhibited significant inhibitory effects on the chikungunya virus (CHIKV) by targeting the viral capping enzyme nsP1. The mechanism involves reducing virus yield and inhibiting cell death induced by the virus in vitro. The effective concentration range was reported in the low micromolar scale, indicating potent antiviral activity .
Antimicrobial Activity
The triazolopyrimidine scaffold has also been associated with antimicrobial effects . Compounds within this class have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial action is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with vital metabolic pathways .
Anticancer Potential
Triazolopyrimidines are being investigated for their anticancer properties . Studies have reported that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation across different cancer types. The mechanism often involves cell cycle arrest at the G0/G1 phase and modulation of signaling pathways associated with tumor growth .
Case Studies
- Chikungunya Virus Inhibition : In a study focused on CHIKV, derivatives of triazolopyrimidines were synthesized and tested for their ability to inhibit viral replication. Results showed that specific modifications at the aryl moiety significantly enhanced antiviral activity, suggesting a structure-activity relationship crucial for future drug design .
- Antimicrobial Efficacy Against MRSA : A comparative study evaluated several triazolopyrimidine derivatives against MRSA strains. The results indicated that certain substitutions on the phenyl rings led to enhanced antimicrobial potency compared to standard antibiotics .
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that triazolopyrimidine compounds could effectively inhibit tumor growth through apoptosis induction mechanisms. Notably, one compound showed comparable efficacy to established anticancer drugs in vitro .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 6-[(3-fluorophenyl)methyl]-3-(3-methylphenyl)-triazolopyrimidin-7-one?
- Methodology: The synthesis involves multi-step organic reactions. The triazolopyrimidine core is typically formed first via cyclization of precursors (e.g., pyrimidine derivatives with triazole-forming reagents like sodium azide). Subsequent steps introduce substituents: the 3-fluorophenylmethyl group is added via alkylation or nucleophilic substitution, while the 3-methylphenyl group is incorporated using Suzuki-Miyaura coupling or Ullmann-type reactions. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization .
- Validation: Monitor intermediates using HPLC or TLC; confirm final structure via -NMR and mass spectrometry.
Q. How can researchers characterize the molecular conformation of this compound?
- Methodology: X-ray crystallography is the gold standard for determining bond lengths, angles, and coplanarity of the triazolopyrimidine core. Computational methods (DFT calculations) can predict electronic properties and reactive sites. For example, the triazolopyrimidine ring system in related compounds exhibits near-planarity (maximum deviation <0.03 Å), facilitating π-π stacking interactions in biological systems .
- Advanced Tip: Compare crystallographic data with computational models to identify discrepancies in torsional angles, particularly around the 3-methylphenyl substituent.
Advanced Research Questions
Q. What strategies optimize reaction yields during the introduction of the 3-fluorophenylmethyl group?
- Methodology: Screen solvents (DMF, THF) and bases (KCO, EtN) to enhance nucleophilicity. Use kinetic studies (e.g., in situ IR spectroscopy) to track reaction progress. For sterically hindered substrates, microwave-assisted synthesis may reduce side reactions.
- Data Contradiction: Some studies report lower yields when using bulkier bases (e.g., DBU) due to steric hindrance. Resolve this by testing phase-transfer catalysts or alternative alkylation agents (e.g., Meerwein salts) .
Q. How does the compound interact with kinase targets (e.g., CDKs), and how can binding modes be validated?
- Methodology: Perform enzyme inhibition assays (e.g., ATP-competitive binding assays) to measure IC. Use molecular docking (AutoDock Vina) to predict interactions between the triazolopyrimidine core and kinase active sites. Validate via mutagenesis (e.g., alanine scanning of key residues like Lys33 in CDK2) .
- Advanced Analysis: Compare crystallographic data of ligand-bound kinases (e.g., PDB entries) with docking results to resolve discrepancies in binding poses.
Q. How can researchers reconcile conflicting reports on the compound’s bioactivity across different cell lines?
- Methodology: Conduct comparative studies under standardized conditions (e.g., same passage number, serum concentration). Use orthogonal assays (e.g., Western blot for target protein inhibition vs. cell viability assays) to distinguish direct effects from off-target toxicity.
- Case Study: Evidence from thiazolopyrimidine analogs shows variability in IC values (e.g., 2–10 µM in leukemia vs. >50 µM in solid tumors), attributed to differences in membrane transporter expression .
Experimental Design & Data Analysis
Q. What in silico tools predict metabolic stability of this compound?
- Methodology: Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism. Key parameters: LogP (optimal range: 2–3), topological polar surface area (<140 Å). Validate predictions with microsomal stability assays (human liver microsomes + NADPH) .
Q. How to design SAR studies for derivatives with modified fluorophenyl groups?
- Strategy: Synthesize analogs with electron-withdrawing (e.g., -CF) or -donating (e.g., -OCH) substituents on the phenyl ring. Test against kinase panels to correlate substituent effects with potency. Use Free-Wilson analysis to quantify contributions of specific substitutions .
Structural & Mechanistic Insights
Q. Why does the triazolopyrimidine core exhibit planarity, and how does this influence bioactivity?
- Analysis: Planarity enhances π-stacking with aromatic residues (e.g., Phe80 in CDK2) and improves solubility via dipole interactions. Deviations >0.05 Å in the core (e.g., due to steric clashes) reduce binding affinity by up to 10-fold .
Q. What spectroscopic techniques resolve tautomeric forms of the triazolopyrimidin-7-one moiety?
- Methodology: -NMR and IR spectroscopy distinguish tautomers (e.g., 7-keto vs. 7-enol forms). In DMSO-d, the keto form dominates, evidenced by a carbonyl stretch at ~1700 cm .
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Calculated LogP | 2.8 (SwissADME) | |
| X-ray Planarity (RMSD) | 0.021 Å (triazolopyrimidine core) | |
| Microsomal Half-life (HLM) | 45 min | |
| CDK2 IC | 1.2 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
